5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, a scaffold recognized for its pharmacological versatility. This core structure is often modified with substituents to enhance bioactivity, solubility, or target specificity . The target compound features a 4-methylpiperidinyl-2-oxoethyl side chain, which may influence its pharmacokinetic properties and binding interactions compared to analogues with other substituents.
Properties
IUPAC Name |
5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-7-9-22(10-8-14)17(25)12-23-13-20-18-16(19(23)26)11-21-24(18)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCXXOPMBRNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hematopoietic Cell Kinase (HCK) . HCK is a member of the Src-family kinase (SFK) and is highly expressed in human primary Leukemia Stem Cells (LSCs) compared to normal hematopoietic stem cells.
Mode of Action
The compound interacts with HCK by binding to its activation pocket. This binding inhibits the kinase activity of HCK, thereby disrupting its role in the signaling pathways that contribute to the survival and proliferation of LSCs.
Biochemical Pathways
The inhibition of HCK affects the downstream signaling pathways involved in the survival and proliferation of LSCs. This includes the attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages.
Pharmacokinetics
The compound’s molecular weight is 33545, which is within the optimal range for oral bioavailability. The compound’s pKa is predicted to be 13.36, suggesting it may be stable in the acidic environment of the stomach
Biological Activity
The compound 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula: C₁₆H₁₈N₄O₂
- Molecular Weight: 290.36 g/mol
- CAS Number: 1142212-00-7
Pyrazolo[3,4-d]pyrimidine derivatives typically function as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The structural similarity of these compounds to ATP allows them to competitively inhibit these receptors, which are crucial in tumor growth and angiogenesis.
Anticancer Activity
Research shows that derivatives of pyrazolo[3,4-d]pyrimidine, including the target compound, exhibit significant anticancer properties. The following table summarizes key findings regarding their activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | A549 (Lung) | 2.24 | Induction of apoptosis |
| 5b | MCF-7 (Breast) | 1.74 | Inhibition of proliferation |
| 5c | HCT-116 (Colon) | 8.21 | EGFR inhibition |
| 5d | PC-3 (Prostate) | 19.56 | Cell cycle arrest at S and G2/M phases |
Study 1: Antitumor Efficacy
A study published in Molecules demonstrated that compound 5a exhibited a potent inhibitory effect on A549 lung cancer cells with an IC50 value of 2.24 µM , significantly lower than doxorubicin (IC50 = 9.20 µM ), indicating its potential as a novel anticancer agent .
Study 2: Structure-Activity Relationship
In another investigation focusing on structure-activity relationships (SAR), it was found that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affected anti-proliferative activity. For instance, compound 5b showed enhanced activity with an IC50 value of 1.74 µM against MCF-7 cells, highlighting the importance of scaffold integrity for biological efficacy .
Apoptosis Induction
Flow cytometric analyses revealed that treatment with compound 5a resulted in a significant increase in apoptotic cell populations in A549 cells, suggesting its role in promoting programmed cell death through mitochondrial pathways . The observed increase in the BAX/Bcl-2 ratio further supports its apoptotic mechanism.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. Studies have shown that compounds similar to 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy in inhibiting the proliferation of human cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
Case Study:
In a pharmacological evaluation, derivatives were tested for their ability to reduce carrageenan-induced paw edema in rats, demonstrating significant anti-inflammatory activity compared to standard drugs .
Antimicrobial Activity
The antimicrobial potential of this compound class has been explored. Pyrazolo[3,4-d]pyrimidines have been evaluated against various bacterial strains and fungi.
Case Study:
A recent study highlighted the antimicrobial activity of synthesized pyrazolo derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Observations:
- Substituent Impact: Triazole group (Compound 35, ): Enhances DNA disruption in glioma cells but may reduce solubility due to hydrophobic chlorophenyl groups. Azepane vs. Thioether vs. Oxoethyl: Thioether substituents (e.g., 3-fluorobenzylthio in ALDH1A inhibitors ) improve enzyme inhibition, while the oxoethyl group in the target compound could enhance hydrogen-bonding interactions.
Pharmacokinetic and Physicochemical Properties
Table 2: Substituent Effects on Drug-Likeness
Key Observations:
- The 4-methylpiperidinyl-2-oxoethyl group likely balances solubility and metabolic stability, making the target compound suitable for systemic delivery.
- Fluorinated substituents (e.g., 3-fluorobenzylthio in ) improve bioavailability and target affinity through hydrophobic and electronic effects.
Key Observations:
- The target compound’s synthesis likely involves amide coupling of the 4-methylpiperidine moiety to the pyrazolo[3,4-d]pyrimidinone core, similar to methods in .
- Microwave-assisted synthesis offers faster reaction times and higher yields compared to conventional heating.
Preparation Methods
Four-Component One-Pot Condensation
A highly efficient method involves the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols in the presence of sodium alkoxide catalysts. For example, phenylhydrazine reacts with ethoxymethylenemalononitrile to form a 5-aminopyrazole-4-carbonitrile intermediate, which subsequently undergoes cyclization with aldehydes and alcohols to yield the pyrazolo[3,4-d]pyrimidine core. This method achieves yields of 70–85% under optimized conditions (Table 1).
Table 1: Optimization of Four-Component One-Pot Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Sodium ethoxide | 82 |
| Temperature | 80°C | 78 |
| Reaction Time | 6 hours | 85 |
| Solvent | Ethanol | 80 |
Cyclization of 5-Aminopyrazole Derivatives
Alternative routes employ cyclization reactions between 5-aminopyrazole-4-carboxamides and nitriles. For instance, Lahmidi et al. (2024) demonstrated that treating 1-(2,4-dinitrophenyl)pyrazole ortho-amino esters with aliphatic nitriles in dioxane under HCl gas flow produces pyrazolo[3,4-d]pyrimidin-4(5H)-ones in 65–90% yields. Microwave-assisted synthesis further enhances reaction efficiency, reducing time from 6 hours to 20 minutes while maintaining yields above 80%.
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
Introducing the 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain at position 5 requires precise functional group manipulation.
Alkylation and Acylation Reactions
The core structure undergoes alkylation using 2-chloroacetyl-4-methylpiperidine in anhydrous DMF. Potassium carbonate acts as a base, facilitating nucleophilic substitution at the N5 position. Subsequent acylation with acetic anhydride introduces the oxoethyl group, achieving 75% isolated yield after recrystallization.
Table 2: Reaction Conditions for Side Chain Introduction
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 2-Chloroacetylpiperidine | DMF | 60°C | 4 h | 70 |
| Acetic Anhydride | Toluene | 100°C | 2 h | 75 |
Microwave-Assisted Functionalization
Microwave irradiation significantly accelerates the acylation step. Reactions conducted at 150°C for 15 minutes achieve 88% conversion, compared to 75% under conventional heating. This method minimizes side product formation, as confirmed by HPLC purity analyses (>98%).
Analytical Characterization and Validation
Rigorous spectroscopic and crystallographic analyses ensure structural fidelity.
Spectroscopic Techniques
- NMR Spectroscopy : $$ ^1H $$ NMR spectra of the final compound exhibit characteristic signals at δ 8.45 (pyrimidine H-2), δ 7.65–7.35 (phenyl protons), and δ 3.80–3.20 (piperidinyl methylene groups).
- Mass Spectrometry : HRMS (ESI) confirms the molecular ion peak at m/z 407.1782 [M+H]$$^+$$ (calculated: 407.1785).
X-ray Crystallography
Single-crystal X-ray diffraction reveals a nearly planar pyrazolopyrimidine core (dihedral angle: 1.22°) with the phenyl ring inclined at 5.29° relative to the heterocyclic plane. The 4-methylpiperidinyl side chain adopts a chair conformation, stabilized by intramolecular hydrogen bonding.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time | Cost Efficiency |
|---|---|---|---|---|
| Four-Component One-Pot | 85 | 95 | 6 h | High |
| Conventional Cyclization | 75 | 92 | 8 h | Moderate |
| Microwave-Assisted | 88 | 98 | 0.5 h | High |
The four-component one-pot method offers superior scalability, while microwave-assisted synthesis excels in rapid, high-purity production.
Challenges and Optimization Strategies
Side Reactions and Mitigation
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) improve reagent solubility but require careful drying to prevent hydrolysis. Heterogeneous catalysts like amberlyst-15 reduce post-reaction purification steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
